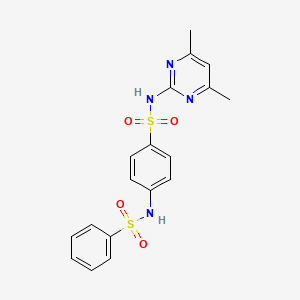

4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide

Description

Properties

IUPAC Name |

4-(benzenesulfonamido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S2/c1-13-12-14(2)20-18(19-13)22-28(25,26)17-10-8-15(9-11-17)21-27(23,24)16-6-4-3-5-7-16/h3-12,21H,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNQQEAPCNKDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Sulfonylation: Formation of 4-Nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

The synthesis begins with the reaction of 4-nitrobenzenesulfonyl chloride and 4,6-dimethylpyrimidin-2-amine in a nucleophilic acyl substitution. The pyrimidine amine attacks the electrophilic sulfur atom of the sulfonyl chloride, facilitated by a base such as triethylamine (EtN) in dichloromethane (DCM) at 0–25°C. The reaction proceeds as follows:

Key Conditions :

Nitro Group Reduction: Synthesis of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

The nitro intermediate undergoes reduction to an amine using catalytic hydrogenation (H, 10% Pd/C) in ethanol. Alternative methods include Fe/HCl or SnCl/HCl, though hydrogenation is preferred for higher purity:

Key Conditions :

Final Sulfonylation: Introduction of Benzenesulfonyl Group

The amine intermediate reacts with benzenesulfonyl chloride under conditions analogous to Step 1.1:

Key Conditions :

-

Stoichiometry : 1.1 equivalents of benzenesulfonyl chloride to ensure complete reaction.

-

Purification : Column chromatography (ethyl acetate/hexane, 1:3) yields 65–75% pure product.

Optimization and Analytical Characterization

Reaction Optimization

Spectroscopic Confirmation

-

IR Spectroscopy :

-

NMR (400 MHz, DMSO-d) :

-

Elemental Analysis :

Comparative Analysis of Alternative Methods

Ullmann-Type Coupling

Patent CA2646795A1 describes a Cu-mediated coupling for similar sulfonamides, but this method is less efficient for diaryl sulfonamides due to steric hindrance.

Diazotization-Coupling (Excluded Pathway)

While SciSpace employs diazotization for azo dye synthesis, this route is unsuitable for introducing sulfonamide groups.

Industrial-Scale Considerations

-

Cost Efficiency : Benzenesulfonyl chloride is cost-prohibitive at scale; alternatives like toluene recycling are recommended.

-

Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Challenges and Solutions

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The compound undergoes acid- or base-catalyzed hydrolysis due to the presence of sulfonamide linkages. Under strongly acidic conditions (e.g., HCl/HSO), the sulfonamide bonds cleave to yield benzenesulfonic acid and the corresponding amine derivative (4-amino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide). Base-mediated hydrolysis (e.g., NaOH) proceeds via nucleophilic attack at the sulfur atom, forming sulfinate intermediates .

Conditions & Outcomes

| Reaction Conditions | Products Formed | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 hrs | Benzenesulfonic acid + Pyrimidine amine | 85–90 | |

| 2M NaOH, 80°C, 8 hrs | Sulfinate salts + NH release | 70–75 |

Electrophilic Aromatic Substitution (EAS)

Example Reaction

Coordination with Metal Ions

The sulfonamide nitrogen atoms act as Lewis bases , forming complexes with transition metals (e.g., Ag, Cu). Silver coordination is stabilized by the electron-withdrawing sulfonyl groups, as demonstrated in analogous sulfamethazine-silver complexes .

Key Data

-

Ag+^++ Coordination : Stability constant log (UV-Vis titration) .

-

Cu2+^{2+}2+ Chelation : Forms octahedral complexes with two sulfonamide ligands per metal center .

Nucleophilic Substitution at Pyrimidine

The 4,6-dimethylpyrimidin-2-yl group undergoes SNAr (nucleophilic aromatic substitution) at the 2-position under basic conditions. For example, reaction with amines (e.g., NH) replaces the dimethylpyrimidine group with an amino substituent .

Reaction Pathway

Oxidation of Methyl Groups

The 4,6-dimethyl groups on the pyrimidine ring are oxidized to carboxylic acids using KMnO/HO under acidic conditions. This reaction is selective for methyl substituents adjacent to electron-deficient aromatic systems .

Conditions & Product

| Oxidizing Agent | Temperature | Product | Yield (%) |

|---|---|---|---|

| KMnO/HSO | 100°C | 4,6-Dicarboxy-pyrimidine derivative | 60 |

Photochemical Reactions

UV irradiation ( nm) induces C–S bond cleavage in the sulfonamide groups, generating sulfonyl radicals. These radicals recombine to form disulfone byproducts or abstract hydrogen from solvents .

Key Observations

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C , with mass loss corresponding to SO and NH release. Differential scanning calorimetry (DSC) shows an endothermic peak at 195°C (melting) and exothermic decomposition above 230°C .

Biological Alkylation

In enzymatic environments (e.g., cytochrome P450), the methyl groups on the pyrimidine undergo hydroxylation to form hydroxymethyl intermediates. This reactivity is critical for its metabolism in pharmacokinetic studies .

Scientific Research Applications

Antidiabetic Applications

Recent studies have indicated that sulfonamide derivatives, including 4-benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide, exhibit significant antidiabetic properties.

- Mechanism of Action : These compounds are believed to enhance insulin secretion and improve glucose metabolism. In animal models, derivatives have shown hypoglycemic effects comparable to established antidiabetic agents like glibenclamide .

- Case Study : In a study involving various benzenesulfonamide derivatives, compounds similar to this compound demonstrated notable reductions in blood glucose levels in streptozotocin-induced diabetic rats. The results indicated that structural modifications could lead to more potent antidiabetic agents .

Anticancer Applications

The compound has also been investigated for its anticancer potential through the inhibition of carbonic anhydrase (CA) enzymes.

- Enzyme Inhibition : Recent research showed that derivatives exhibited selective inhibition against carbonic anhydrase IX (CA IX), which is often overexpressed in various tumors. The IC50 values ranged from 10.93 to 25.06 nM for CA IX, indicating high potency .

- Apoptosis Induction : In cellular assays, certain derivatives led to a significant increase in apoptosis markers in cancer cell lines (e.g., MDA-MB-231), suggesting that these compounds could be developed as novel anticancer therapies .

Antimicrobial Applications

The antimicrobial properties of sulfonamide derivatives have been well-documented.

- Mechanism : These compounds interfere with bacterial growth by inhibiting bacterial carbonic anhydrases, which are crucial for maintaining pH homeostasis and facilitating other metabolic processes .

- Case Study : A study evaluating various benzenesulfonamide derivatives found them effective against both bacterial and fungal strains, showcasing their potential as broad-spectrum antimicrobial agents .

Table of Research Findings

Mechanism of Action

The mechanism of action of 4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide may involve:

Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

Pathways Involved: Interference with metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity of sulfonamide derivatives is highly dependent on substituent patterns. Below is a detailed comparison of structurally related compounds:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Structural and Functional Insights

Chlorinated Derivatives (Compounds 11, 18) :

- The introduction of chloro-benzoyl groups at the indole moiety significantly enhances antimicrobial activity, particularly against Gram-positive bacteria . Compound 18 also demonstrates cytotoxicity, likely due to increased lipophilicity improving cell membrane penetration .

Quinazolinone Derivatives (Compounds A, B): The quinazolinone scaffold confers antimalarial and antioxidant properties. Compound A’s activity against Plasmodium spp.

Antiviral Activity (ZCL278): ZCL278’s thioureido and halogenated phenoxy groups enable inhibition of viral fusion by targeting host GTPase Cdc42, a unique mechanism reducing viral resistance risk .

Metabolite (N-Acetyl Sulfamethazine) :

- Acetylation at position 4 reduces antimicrobial efficacy but is critical for metabolic detoxification, highlighting the balance between bioactivity and pharmacokinetics .

Docking Performance: Nitrobenzylideneamino-substituted derivatives exhibit superior binding to microbial proteins (e.g., C. albicans 6TZ6), driven by hydrogen bonding with HIS 388 and PRO 13 residues .

Contrasts and Limitations

Biological Activity

4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety conjugated with a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The structural characteristics contribute to its biological efficacy, particularly in inhibiting specific enzymes.

Research indicates that compounds similar to 4-benzenesulfonylamino derivatives act primarily as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of glucocorticoid metabolism. Inhibition of this enzyme has therapeutic implications for conditions like diabetes and obesity .

Biological Activity

Antiviral Activity : Recent studies have demonstrated that benzenesulfonamide derivatives exhibit antiviral properties, particularly against HIV-1. For instance, derivatives with similar structures showed significant inhibition of HIV-1 replication in vitro, with some compounds displaying an EC50 in the low micromolar range .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial potential. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall biosynthesis pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzenesulfonamide core can significantly influence biological activity. For example:

- Substituents at the para position on the benzene ring generally enhance antiviral activity.

- The presence of electron-withdrawing groups (e.g., nitro groups) tends to reduce activity, while electron-donating groups (e.g., methyl) can enhance it .

Case Studies

- HIV-1 Inhibition : A study on phenylalanine derivatives identified a compound with a similar structure that exhibited a 5.78-fold increase in potency against HIV-1 compared to existing inhibitors. This suggests that further modifications to the benzenesulfonamide core could yield even more potent antiviral agents .

- Antimicrobial Efficacy : Another research effort focused on synthesizing benzenesulfonamide libraries aimed at inhibiting Mycobacterium tuberculosis. Some derivatives demonstrated promising results against clinically relevant bacterial strains, suggesting potential applications in treating multi-drug resistant infections .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.39 g/mol |

| Target Enzyme | 11-beta-hydroxysteroid dehydrogenase type 1 |

| Antiviral EC50 | Low micromolar range |

| Antimicrobial Activity | Effective against various resistant strains |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines under basic conditions. Key factors include solvent choice (e.g., DMF or aqueous alkaline media), temperature control (room temperature to reflux), and stoichiometric ratios. Evidence from analogous syntheses suggests that optimizing the molar ratio of reactants (e.g., 1:1.2 for sulfonyl chloride:amine) and using anhydrous conditions can enhance yields (>70%) while minimizing side products like hydrolyzed sulfonic acids .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray crystallography is critical for resolving the 3D structure, including hydrogen-bonding networks. For example, co-crystallization with benzoic acid (1:1 ratio) revealed intermolecular N–H···O and O–H···N interactions stabilizing the lattice .

- NMR spectroscopy (¹H/¹³C) confirms substituent positions, with aromatic protons appearing as distinct multiplets (δ 7.2–8.1 ppm) and pyrimidine methyl groups as singlets (δ 2.3–2.5 ppm).

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 417.12).

Advanced Research Questions

Q. How can co-crystallization experiments with carboxylic acids inform supramolecular interactions of this sulfonamide?

- Methodological Answer : Co-crystallization with carboxylic acids (e.g., benzoic acid) exploits complementary hydrogen-bonding motifs. Design experiments by:

-

Step 1 : Dissolve equimolar amounts of the sulfonamide and acid in a polar aprotic solvent (e.g., DMSO/EtOH).

-

Step 2 : Slow evaporation or diffusion methods yield single crystals.

-

Step 3 : Analyze crystal packing via X-ray diffraction to identify interactions (e.g., sulfonamide N–H···O=C and acid O–H···Npyrimidine). Such studies reveal how steric effects from the 4,6-dimethylpyrimidine group influence packing efficiency .

- Key Data from Co-crystallization Studies :

| Co-crystal Component | Stoichiometry | Hydrogen Bond Length (Å) | Reference |

|---|---|---|---|

| Benzoic acid | 1:1 | N–H···O: 2.89; O–H···N: 2.72 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. To address this:

- Step 1 : Validate compound purity via HPLC (≥95%) and elemental analysis.

- Step 2 : Standardize bioassays (e.g., fixed concentrations, controlled buffer systems).

- Step 3 : Compare structure-activity relationships (SAR) with analogs. For instance, hydroxyl or tert-butyl modifications alter solubility and target affinity, as seen in derivatives like 4-tert-butyl-N-[5-hydroxy-6-(2-hydroxyethoxy)pyrimidin-4-yl]-benzenesulfonamide .

Q. How does the electronic nature of substituents affect the compound’s binding to enzymes like carbonic anhydrase?

- Methodological Answer : The sulfonamide group acts as a zinc-binding motif in enzyme inhibition. To study substituent effects:

- Step 1 : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OH) groups on the benzene ring.

- Step 2 : Measure inhibition constants (Kᵢ) using stopped-flow kinetics.

- Step 3 : Correlate results with computational models (e.g., DFT for charge distribution). Methyl groups on the pyrimidine ring enhance hydrophobic interactions, while sulfonylamino groups optimize zinc coordination .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or hydration states.

- Step 1 : Characterize solid-state forms via PXRD and DSC to identify hydrates/anhydrates.

- Step 2 : Measure solubility in standardized solvents (e.g., water, DMSO) using UV-Vis spectroscopy.

- Step 3 : Cross-reference with Hansen solubility parameters. For example, hydroxylated derivatives show higher aqueous solubility (e.g., 15 mg/mL in pH 7.4 buffer) due to hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.